![molecular formula C18H16N8O3S2 B5543058 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

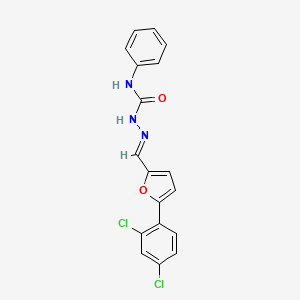

Introduction This compound is part of a broader class of chemicals that exhibit significant biological activities and are often explored for their potential in various fields such as antimicrobial, antifungal, and antiviral therapies. The structure is complex, incorporating multiple heterocyclic components like 1,2,5-oxadiazol, 1,2,3-triazole, and thiophene groups, which are known for their diverse chemical properties and biological relevance.

Synthesis Analysis The synthesis of similar compounds typically involves the reaction of different heterocyclic precursors under specific conditions. For example, the formation of triazole derivatives can involve the cyclization of acetic hydrazides and carbon disulfide in basic media or through the reaction with thiocarbohydrazide (Fülöp et al., 1990; Prasad et al., 2009). These methods can potentially be adapted for the synthesis of the specified compound, emphasizing the importance of selecting appropriate reagents and conditions to achieve the desired structure.

Molecular Structure Analysis The molecular structure of compounds like 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is typically confirmed through techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and IR spectroscopy. These methods provide detailed insights into the arrangement of atoms and the overall geometry of the molecule (Kariuki et al., 2022).

Chemical Reactions and Properties The chemical reactivity of such compounds is influenced by their functional groups. For instance, the triazole and oxadiazole moieties can participate in various nucleophilic and electrophilic reactions, allowing for further functionalization or interaction with biological targets. The presence of a thiophene ring can contribute to the compound's electronic properties and stability (Bayrak et al., 2009).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Antimicrobial Properties : Several derivatives of this compound have been found to exhibit antimicrobial activities. For instance, compounds synthesized from furan-2-carbohydrazide displayed activity against tested microorganisms (Başoğlu et al., 2013). Another study found that certain heteraryl-azoles derivatives obtained from 2-aryl-4-methylthiazol-5-carbohydrazides showed good antibacterial activity against Staphylococcus aureus and modest activity against other bacteria and fungi (Tiperciuc et al., 2012).

Antifungal Properties : Some derivatives also demonstrated antifungal activity. For example, compounds synthesized from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide showed potential antimicrobial activities, indicating their potential use in antifungal applications (El-masry et al., 2000).

Tuberculostatic and Enzyme Inhibition Activities

Tuberculostatic Activity : A study on (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives indicated that these compounds exhibited tuberculostatic activity, with inhibiting concentrations ranging from 25 - 100 mg/ml (Foks et al., 2004).

Enzyme Inhibition : Certain derivatives have been screened for their lipase and α-glucosidase inhibition properties. The study found that some compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating related health conditions (Bekircan et al., 2015).

Propriétés

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O3S2/c1-28-18-11(8-12(30-2)31-18)9-20-22-17(27)13-14(10-6-4-3-5-7-10)26(25-21-13)16-15(19)23-29-24-16/h3-9H,1-2H3,(H2,19,23)(H,22,27)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQVNUYHIRKBAD-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[2-methoxy-5-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)